molecular formula C23H29N3O5S2 B11339836 1-(benzylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11339836
M. Wt: 491.6 g/mol
InChI Key: QFJOSDBRSLKBST-UHFFFAOYSA-N
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Description

1-PHENYLMETHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and sulfonyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

One common synthetic route involves the cyclization of intermediates under specific reaction conditions, such as reflux in acetone . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-PHENYLMETHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing piperidine and pyrrolidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. Some examples include:

1-PHENYLMETHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and potential for diverse applications.

Properties

Molecular Formula

C23H29N3O5S2

Molecular Weight

491.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H29N3O5S2/c27-23(24-21-8-10-22(11-9-21)33(30,31)26-14-4-5-15-26)20-12-16-25(17-13-20)32(28,29)18-19-6-2-1-3-7-19/h1-3,6-11,20H,4-5,12-18H2,(H,24,27)

InChI Key

QFJOSDBRSLKBST-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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